MRS 2211

描述

Overview of P2 Receptor Family and Subtypes

The P2 receptor family is broadly categorized into two main classes: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs). oncotarget.com

P2X receptors are ionotropic receptors that, upon binding to ATP, rapidly open a channel to allow the passage of ions, leading to membrane depolarization and cellular excitation. In contrast, the P2Y receptor family consists of eight distinct mammalian subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are metabotropic. guidetopharmacology.org These receptors initiate intracellular signaling cascades through their interaction with heterotrimeric G proteins. guidetopharmacology.org

The P2Y receptors can be further divided into two subfamilies based on their primary G protein coupling. The P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. guidetopharmacology.org The P2Y11 receptor is unique in that it can also couple to Gs, stimulating adenylyl cyclase. The other subfamily, which includes P2Y12, P2Y13, and P2Y14, primarily couples to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. guidetopharmacology.org

P2Y receptors are widely distributed throughout the body and are involved in a multitude of physiological processes. oncotarget.com For instance, the P2Y1 and P2Y12 receptors are well-known for their critical roles in ADP-mediated platelet aggregation and thrombus formation. nih.gov P2Y2 receptors are implicated in inflammatory responses and the regulation of glycogen (B147801) metabolism in hepatocytes. oncotarget.com P2Y6 receptors are involved in phagocytosis by microglia, while P2Y14 receptors mediate vasoconstriction. researchgate.net

Dysregulation of P2Y receptor signaling is associated with various pathological conditions. For example, alterations in P2Y12 receptor function can contribute to thrombotic diseases, making it a key target for antiplatelet therapies. guidetopharmacology.org P2Y receptors are also implicated in inflammation, cancer, and neurodegenerative diseases. oncotarget.comresearchgate.net

Classification of P2X and G Protein-Coupled P2Y Receptors

Significance of P2Y13 Receptor in Biological Systems

The P2Y13 receptor, one of the more recently identified members of the P2Y family, has emerged as a significant player in several biological processes. researchgate.netnih.gov

The P2Y13 receptor is expressed in various tissues and cell types. Notably, it is found in the central nervous system, including in microglia, where it is involved in modulating microglial activity. researchgate.net It is also present in the cardiovascular system, where it plays a role in regulating cardiovascular function. mdpi.comnih.gov Furthermore, the P2Y13 receptor is expressed in the liver, where it influences cholesterol metabolism, and in bone cells, where it is involved in bone homeostasis. oncotarget.comresearchgate.net

The primary endogenous ligand for the P2Y13 receptor is ADP. scbt.com The P2Y13 receptor is a member of the Gi-coupled P2Y receptor subfamily, which also includes the P2Y12 and P2Y14 receptors. nih.gov Upon activation by ADP, the P2Y13 receptor initiates signaling cascades that primarily involve the inhibition of adenylyl cyclase. guidetopharmacology.org However, research suggests that the P2Y13 receptor can also couple to other G proteins, such as Gs/Gq, and activate downstream pathways like the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. researchgate.netnih.gov

Distribution and Expression Profiles of P2Y13 Receptor

Historical Context of MRS 2211 Discovery and Chemical Development

The development of selective antagonists has been crucial for dissecting the specific functions of individual P2Y receptor subtypes. This compound was developed as a selective antagonist for the P2Y13 receptor. nih.gov Its chemical structure is derived from pyridoxal-5'-phosphate-6-azo-phenyl-2,4-disulfonate (PPADS), a non-selective P2 receptor antagonist. nih.gov Through chemical modifications of the PPADS structure, researchers were able to create this compound, a compound with significantly improved selectivity for the P2Y13 receptor over other P2Y subtypes, particularly P2Y1 and P2Y12. nih.govmerckmillipore.com This selectivity has made this compound an invaluable tool for studying the physiological and pathological roles of the P2Y13 receptor. mdpi.commedchemexpress.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

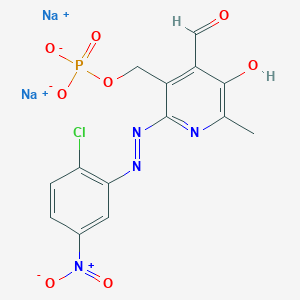

| Chemical Name | 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium (B8443419) salt | tocris.comrndsystems.com |

| Molecular Formula | C₁₄H₁₀ClN₄Na₂O₈P | tocris.comrndsystems.com |

| Molecular Weight | 474.66 g/mol | tocris.comrndsystems.com |

| Purity | ≥96% (HPLC) | tocris.comrndsystems.com |

| Solubility | Soluble to 70 mM in water | rndsystems.comfishersci.be |

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Source |

|---|---|---|

| Target | P2Y₁₃ Receptor | merckmillipore.com |

| Activity | Competitive Antagonist | rndsystems.comfishersci.be |

| pIC₅₀ | 5.97 | merckmillipore.commedchemexpress.comrndsystems.comfishersci.be |

| Selectivity | > 20-fold selectivity over P2Y₁ and P2Y₁₂ receptors | merckmillipore.commedchemexpress.comrndsystems.comfishersci.be |

Origins as a Pyridoxal (B1214274) Phosphate (B84403) Derivative

The chemical compound this compound is a key pharmacological tool developed for studying the P2Y13 receptor. rndsystems.com Its chemical origin lies in the modification of pyridoxal-5'-phosphate (PLP), a derivative of Vitamin B6. Early research into P2 receptor antagonists utilized less selective compounds, such as the pyridoxal phosphate derivative PPADS (Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid) and its isomer iso-PPADS. tocris.com These initial compounds, however, lacked the necessary subtype selectivity to parse the distinct functions of the various P2Y receptors. tocris.com

The development of this compound stemmed from systematic chemical modifications of these earlier pyridoxal phosphate structures. nih.gov Specifically, this compound is a 2-chloro-5-nitrophenylazo derivative of iso-PPADS. nih.gov This structural alteration was the result of research aimed at enhancing both potency and, critically, selectivity for the P2Y13 receptor subtype. nih.govrndsystems.com This targeted chemical synthesis, conducted by the Molecular Recognition Section (MRS) at the National Institutes of Health (NIH), led to the creation of this compound as a potent and selective antagonist. nih.govresearchgate.net

| Property | Value |

|---|---|

| Chemical Name | 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt tocris.comscbt.com |

| Molecular Formula | C14H10N4O8Na2PCl rndsystems.comtocris.com |

| Molecular Weight | 474.66 g/mol rndsystems.comtocris.comscbt.com |

| Class | Synthetic organic guidetopharmacology.org |

| Purity | ≥96% (HPLC) rndsystems.comtocris.comscbt.com |

Role in Advancing Purinergic Research Tool Development

The introduction of this compound marked a significant advancement in the development of pharmacological tools for purinergic research. nih.gov Its primary contribution is its function as a competitive and selective antagonist for the P2Y13 receptor. tocris.commedchemexpress.com Research has demonstrated that this compound exhibits a pIC50 of 5.97 and is over 20-fold more selective for the P2Y13 receptor compared to the other ADP-sensitive P2Y1 and P2Y12 receptors. rndsystems.comtocris.commedchemexpress.combioscience.co.uk This selectivity has been instrumental for scientists seeking to isolate and understand the specific physiological and pathophysiological roles of the P2Y13 receptor. medchemexpress.combioscience.co.uk

By using this compound, researchers have been able to investigate the receptor's involvement in various cellular and systemic processes. For instance, in human 1321N1 astrocytoma cells, this compound was found to be 45 times more potent than PPADS at inhibiting ADP-induced IP3 production, highlighting its enhanced efficacy. nih.gov The availability of this selective antagonist has facilitated studies that distinguish the functions of P2Y13 from those of P2Y12, particularly in the nervous system and immune system. medchemexpress.combioscience.co.uk For example, studies have utilized this compound to demonstrate the role of P2Y13 in regulating inflammation, where it was shown to inhibit the production of interleukin-6 (IL-6). ijbs.com Further research has implicated P2Y13 signaling, through studies involving this compound, in the inhibition of CGRP release from sensory neurons. mdpi.com The development of this compound provided the purinergic research community with a much-needed tool to dissect the complex and often overlapping signaling pathways of P2Y receptors. nih.gov

| Research Area | Key Finding | Reference |

|---|---|---|

| Receptor Selectivity | Competitive P2Y13 receptor antagonist (pIC50 = 5.97) with >20-fold selectivity over P2Y1 and P2Y12 receptors. | rndsystems.comtocris.com |

| Inflammation | MRS2211, as a P2RY13 antagonist, inhibits LPS-induced IL-6 production in KUP5 cells, suggesting a role in downregulating hepatic inflammation. | ijbs.com |

| Inflammatory Bowel Disease (IBD) | Inhibition of P2RY13 activity by MRS2211 significantly alleviated dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, indicating P2RY13 plays a key role in mediating UC development. | ijbs.com |

| Neurogenesis | Pharmacological blockade of the P2Y13 receptor with this compound promotes neural stem cell (NSC) quiescence, indicating the receptor is a key element in NSC activation. | biorxiv.org |

| Sensory Nerve Modulation | ADPβS-induced inhibition of CGRP release from perivascular sensory nerves was reverted by a high dose of MRS2211, suggesting involvement of P2Y13 receptors. | mdpi.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN4O8P.2Na/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15;;/h2-5,21H,6H2,1H3,(H2,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNWYJFCKRYEJA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COP(=O)([O-])[O-])C=O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN4Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization of Mrs 2211

Primary Antagonistic Activity at P2Y13 Receptors

MRS 2211 is primarily recognized for its role as an antagonist of the P2Y13 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Its inhibitory action on this receptor has been a key tool in elucidating the physiological and pathophysiological functions of the P2Y13 receptor.

Competitive Nature of P2Y13 Receptor Antagonism

This compound acts as a competitive antagonist at the P2Y13 receptor. rndsystems.comnih.govmedchemexpress.comtocris.combio-techne.com This mode of action means that it binds to the same site on the receptor as the endogenous agonist, ADP, thereby preventing the agonist from binding and activating the receptor. The competitive nature of its antagonism has been demonstrated in various studies. nih.govbio-techne.com For instance, research has shown that in the presence of 100 nM ADP, this compound exhibits its antagonistic effects, which is characteristic of competitive inhibition. nih.gov

Quantitative Binding and Affinity Studies

Quantitative analyses have been conducted to determine the binding affinity of this compound for the P2Y13 receptor. These studies consistently report a pIC50 value of 5.97. rndsystems.comnih.govmedchemexpress.comtocris.combio-techne.comchemondis.com The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50), indicating the concentration of the antagonist required to inhibit 50% of the agonist's response.

Interactive Table: Binding Affinity of this compound at P2Y13 Receptor

| Parameter | Value | Reference |

|---|---|---|

| pIC50 | 5.97 | rndsystems.comnih.govmedchemexpress.comtocris.combio-techne.comchemondis.com |

Receptor Selectivity Profile of this compound

An essential aspect of a pharmacological tool is its selectivity for its primary target over other related receptors. The selectivity profile of this compound has been evaluated against other P2Y receptor subtypes.

Selectivity over P2Y1 and P2Y12 Receptors

This compound demonstrates a significant degree of selectivity for the P2Y13 receptor over the closely related, ADP-sensitive P2Y1 and P2Y12 receptors. nih.gov It has been reported to be more than 20-fold more selective for P2Y13 than for P2Y1 and P2Y12 receptors. rndsystems.commedchemexpress.comtocris.combio-techne.comchemondis.com This selectivity is crucial for distinguishing the specific roles of the P2Y13 receptor in cellular processes where P2Y1 and P2Y12 receptors are also present and active. nih.gov

Interactive Table: Selectivity Profile of this compound

| Receptor Subtype | Selectivity vs. P2Y13 | Reference |

|---|---|---|

| P2Y1 | >20-fold lower affinity | rndsystems.commedchemexpress.comtocris.combio-techne.comchemondis.com |

| P2Y12 | >20-fold lower affinity | rndsystems.commedchemexpress.comtocris.combio-techne.comchemondis.com |

Evaluation against Other P2 Receptor Subtypes

While the primary focus of selectivity studies for this compound has been on the P2Y1 and P2Y12 receptors, its interaction with other P2 receptor subtypes has also been considered. The P2Y receptor family is comprised of eight subtypes in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), which are activated by different nucleotides. nih.gov Although detailed quantitative data across all other P2Y subtypes are not as extensively reported, the established selectivity over P2Y1 and P2Y12 suggests a targeted action of this compound. rndsystems.com However, some studies have noted that at higher concentrations, the selectivity of this compound may be reduced. atsjournals.org

Considerations of Off-Target or Weaker Secondary Receptor Interactions

Despite its selectivity, some studies suggest that this compound may have off-target effects or weaker interactions with other receptors. For example, one study observed that this compound could reduce microglial surveillance in P2Y13 knockout mice, indicating an effect independent of the P2Y13 receptor. nih.gov It has been suggested that at high concentrations, this compound could potentially block P2Y1 and P2Y12 receptors. researchgate.net These findings highlight the importance of using appropriate concentrations of this compound in experimental settings to ensure target specificity. The binding profile of MRS2211 as a P2Y13 receptor antagonist is considered not ideal, and its selectivity in certain experimental models may not be guaranteed. researchgate.net

Structure-Activity Relationship (SAR) of this compound and its Analogs

The pharmacological profile of this compound as a P2Y13 receptor antagonist has been defined through extensive structure-activity relationship (SAR) studies. These investigations have elucidated the specific molecular features that govern its potency and selectivity, explored the effects of various chemical alterations, and positioned its activity within the broader context of related pyridoxal (B1214274) phosphate (B84403) derivatives.

Key Structural Features Conferring P2Y13 Antagonistic Activity

This compound is a pyridoxal phosphate derivative, and its antagonist activity at the P2Y13 receptor is conferred by a combination of its core structure and specific substitutions. nih.govnih.gov It is chemically identified as a 2-chloro-5-nitrophenylazo derivative of iso-PPADS (pyridoxal-5'-phosphate-6-azophenyl-2',4'-disulfonic acid). nih.gov The essential structural components for its P2Y13 antagonism include:

The Pyridoxal-5'-phosphate (PLP) Scaffold : This forms the fundamental backbone of the molecule. The pyridoxal ring system and, critically, the 5'-phosphate group are known to be important for interaction with P2 receptors. nih.govresearchgate.net The phosphate moiety is often a key interaction point for nucleotide receptor ligands.

The Azo Linkage : An azo (-N=N-) bridge connects the pyridoxal core to a substituted phenyl ring. This linkage positions the phenyl group in a specific orientation relative to the PLP core, which is crucial for its interaction with the receptor's binding pocket.

Substituted Phenyl Ring : this compound possesses a 2-chloro-5-nitrophenyl group attached via the azo linkage. nih.govmerckmillipore.com The specific substitution pattern on this phenyl ring is a primary determinant of both the potency and selectivity of the compound for the P2Y13 receptor over other P2Y subtypes like P2Y1 and P2Y12. acs.org

These features collectively allow this compound to act as a competitive antagonist at the P2Y13 receptor, with a reported pIC50 of approximately 5.97 to 6.0. rndsystems.combio-techne.comguidetopharmacology.org

Impact of Chemical Modifications on P2Y13 Receptor Affinity and Selectivity

Systematic modifications of the this compound structure have provided significant insights into the requirements for P2Y13 receptor antagonism. The most telling modifications involve alterations to the substitution pattern on the phenyl ring.

Research has shown that the position of the chloro and nitro groups on the phenylazo moiety significantly influences antagonist activity. For instance, shifting these substituents resulted in analogs with varied potency. The 2-chloro-5-nitro substitution of this compound was found to be particularly effective. acs.org

A key analog, MRS 2603, which features a 4-chloro-3-nitro substitution pattern on the phenyl ring, demonstrates slightly enhanced potency compared to this compound. acs.org This highlights the sensitivity of the P2Y13 receptor's binding site to the electronic and steric properties of the antagonist. Both this compound and MRS 2603 maintain notable selectivity for the P2Y13 receptor over the P2Y1 and P2Y12 receptors, despite the close relationship between these Gi-coupled receptors. acs.org this compound exhibits over 20-fold greater selectivity for P2Y13 compared to P2Y1 and P2Y12. merckmillipore.comrndsystems.combio-techne.commedchemexpress.com

The data below illustrates the impact of these substitutions on P2Y13 receptor antagonist potency.

| Compound | Substitution on Phenylazo Ring | pIC50 at human P2Y13 Receptor |

| This compound | 2-Chloro-5-nitro | ~6.0 guidetopharmacology.org |

| MRS 2603 | 4-Chloro-3-nitro | ~6.2 guidetopharmacology.org |

This table shows the antagonist potency (pIC50) of this compound and its analog MRS 2603 at the human P2Y13 receptor, highlighting the effect of modifying the substituent positions on the phenylazo ring.

Comparative SAR with Related Pyridoxal Phosphate Derivatives

The development of this compound stemmed from SAR studies on earlier, less selective pyridoxal phosphate derivatives, such as PPADS (Pyridoxal-5'-phosphate-6-azophenyl-2',4'-disulfonic acid). nih.govresearchgate.net PPADS is a non-selective antagonist at several P2Y and P2X receptor subtypes. nih.govtocris.com

The key innovation leading to this compound was the modification of the azophenyl group. Compared to PPADS, which has two sulfonic acid groups on its phenyl ring, this compound incorporates a chloro and a nitro group. This change dramatically improves both potency and selectivity for the P2Y13 receptor. In functional assays using human 1321N1 astrocytoma cells, this compound was found to be approximately 45 times more potent than PPADS at inhibiting ADP-induced IP3 production mediated by the P2Y13 receptor. nih.gov

This comparative analysis underscores the importance of the substituents on the phenyl ring in directing the molecule's interaction towards the P2Y13 subtype. While the pyridoxal-5'-phosphate core provides a general scaffold for P2 receptor interaction, the specific nature of the extended substituent dictates the selectivity profile.

| Compound | Key Structural Features | pIC50 at human P2Y13 Receptor | Selectivity Profile |

| PPADS | Pyridoxal-5'-phosphate with a 2',4'-disulfophenylazo group | ~4.9 guidetopharmacology.org | Non-selective P2 antagonist nih.govresearchgate.net |

| This compound | Pyridoxal-5'-phosphate with a 2-chloro-5-nitrophenylazo group | ~6.0 guidetopharmacology.org | >20-fold selective for P2Y13 over P2Y1 and P2Y12 nih.govbio-techne.com |

This table provides a comparative overview of the potency and selectivity of PPADS and this compound, demonstrating the significant enhancement achieved through chemical modification of the pyridoxal phosphate scaffold.

Molecular and Cellular Mechanisms of Action of Mrs 2211

Modulation of G-Protein Coupling and Downstream Signaling Cascades

As a P2Y13 receptor antagonist, MRS 2211 interferes with the normal G-protein coupling of this receptor. P2Y13 receptors are coupled to Gi/o proteins. nih.govnews-medical.netuea.ac.uk Agonist binding to P2Y13 typically triggers the dissociation of the Gi/o protein subunits, initiating intracellular signaling cascades. By blocking the receptor, this compound prevents or reduces this coupling and subsequent activation of downstream pathways. scbt.comnih.gov

Inhibition of ADP-Induced Inositol Trisphosphate (IP3) Production

While P2Y13 receptors are primarily Gi-coupled, some studies suggest a potential, although perhaps indirect or less prominent, influence on pathways related to IP3 production, which is typically associated with Gq-coupled receptors like P2Y1 and P2Y6. news-medical.netuea.ac.uk One study indicated that this compound at a high concentration (30 µM) caused significant inhibition of ADP-evoked calcium responses in THP-1 monocytes, which could be related to IP3 production and subsequent calcium release from intracellular stores. uea.ac.ukuea.ac.uknih.gov However, the same study noted that at lower concentrations, this compound did not significantly affect ADP-evoked calcium responses in these cells, suggesting the effect at high concentration might be non-specific, especially considering its reported pIC50 for P2Y13. uea.ac.uk Another study in megakaryocytes showed that ADP-induced calcium signaling, which involves IP3-dependent calcium mobilization, was inhibited by this compound. nih.govhaematologica.org This suggests a role for P2Y13 in contributing to IP3-mediated calcium signaling in certain cell types.

Here is a table summarizing the effect of this compound on ADP-induced calcium responses in THP-1 cells:

| Treatment | ADP-Evoked Calcium Response (Normalized Mean F Ratio) | Significance (vs. 3 µM ADP + vehicle) |

| 3 µM ADP + vehicle | ~2.5 | - |

| 3 µM ADP + 30 µM this compound | ~0.5 | P<0.05 |

Data based on representative dose-response plot uea.ac.uk. Note that the study suggests the effect at 30 µM might be non-specific. uea.ac.uk

Effects on Akt Phosphorylation

This compound has been shown to inhibit the phosphorylation of Akt (also known as protein kinase B or PKB). researchgate.nethaematologica.orgresearchgate.netnih.govnih.gov Akt is a key kinase involved in various cellular processes, including cell survival, growth, and proliferation, and is activated by phosphorylation at specific residues, such as Thr308 and Ser473, often in a PI3K-dependent manner. cellsignal.com P2Y13 receptors are coupled to Gi and can stimulate PI3K when activated. news-medical.netuea.ac.uk Studies in human megakaryocytes have demonstrated that this compound inhibits the phosphorylation of Akt. researchgate.nethaematologica.orgresearchgate.net Similarly, in pulmonary artery vasa vasorum endothelial cells (VVEC), this compound effectively inhibited Akt phosphorylation induced by certain nucleotides. nih.gov In pancreatic beta-cells, blocking the P2Y13 receptor with this compound resulted in enhanced Akt/PKB phosphorylation, suggesting that P2Y13 activation normally suppresses this pathway in these cells. nih.gov

A summary of this compound's effects on Akt phosphorylation:

| Cell Type | Stimulus | Effect of this compound on Akt Phosphorylation | Source |

| Human megakaryocytes | ADP | Inhibited | researchgate.nethaematologica.orgresearchgate.net |

| Pulmonary artery vasa vasorum endothelial cells (VVEC) | MeSADP, ADPβS | Effectively inhibited | nih.gov |

| Pancreatic beta-cells | 2MeSADP | Enhanced (when P2Y13 is blocked) | nih.gov |

Effects on ERK1/2 Phosphorylation

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are components of the MAPK signaling pathway, involved in regulating cell proliferation, differentiation, and survival. This compound has been observed to inhibit the phosphorylation of ERK1/2. researchgate.nethaematologica.orgresearchgate.netnih.govnih.govhaematologica.orgnih.gov In human megakaryocytes, this compound inhibited the phosphorylation of ERK1/2, which is coupled with P2Y13 signaling. researchgate.nethaematologica.orgresearchgate.nethaematologica.org Studies in VVEC also showed that this compound effectively inhibited ERK1/2 phosphorylation induced by specific nucleotides. nih.gov In cerebellar granule neurons, the P2Y13 agonist 2MeSADP was coupled to ERK1/2 activation, and this effect was sensitive to the inhibitory action of this compound. nih.gov Conversely, in pancreatic beta-cells, blocking the P2Y13 receptor with this compound led to enhanced ERK1/2 phosphorylation, indicating that P2Y13 activation typically suppresses this pathway in this context. nih.gov

A summary of this compound's effects on ERK1/2 phosphorylation:

| Cell Type | Stimulus | Effect of this compound on ERK1/2 Phosphorylation | Source |

| Human megakaryocytes | ADP | Inhibited | researchgate.nethaematologica.orgresearchgate.nethaematologica.org |

| Pulmonary artery vasa vasorum endothelial cells (VVEC) | MeSADP, ADPβS | Effectively inhibited | nih.gov |

| Cerebellar granule neurons | 2MeSADP | Inhibited (agonist-induced) | nih.gov |

| Pancreatic beta-cells | 2MeSADP | Enhanced (when P2Y13 is blocked) | nih.gov |

Modulation of S6 Ribosomal Protein Phosphorylation

Ribosomal protein S6 (rpS6) is a component of the 40S ribosomal subunit, and its phosphorylation is involved in regulating mRNA translation and cell growth. cellsignal.comcellsignal.comnih.govnih.gov Phosphorylation of rpS6 at specific serine residues (e.g., Ser235, Ser236, Ser240, Ser244, Ser247) is mediated by kinases such as p70 S6 kinase and p90 ribosomal S6 kinases, which can be downstream of pathways like PI3K/Akt and MAPK. cellsignal.comcellsignal.comnih.govnih.govplos.org Studies in VVEC have shown that this compound can inhibit S6 ribosomal protein phosphorylation induced by certain nucleotides, suggesting that P2Y13 receptor activation contributes to the phosphorylation of S6 in these cells, potentially via pathways like Akt/mTOR/S6 signaling. nih.gov

A summary of this compound's effects on S6 ribosomal protein phosphorylation:

| Cell Type | Stimulus | Effect of this compound on S6 Phosphorylation | Source |

| Pulmonary artery vasa vasorum endothelial cells (VVEC) | MeSATP, MeSADP | Effectively inhibited | nih.gov |

Influence on ROCK/P38 MAPK/NF-κb Signaling Pathways

The Rho-associated protein kinase (ROCK), p38 MAPK, and NF-κB signaling pathways are involved in various cellular processes, including inflammation and gene expression. tandfonline.comnih.govdovepress.comresearchgate.net Studies in cultured dorsal horn microglia have investigated the involvement of P2Y12 and P2Y13 receptors in the activation of these pathways. tandfonline.comnih.govdovepress.comresearchgate.netsemanticscholar.org It has been suggested that the activation of P2Y12 and P2Y13 receptors can stimulate the ROCK/P38 MAPK pathway, and subsequent NF-κB signaling is required for the release of inflammatory cytokines. tandfonline.comnih.govresearchgate.net While this compound, as a P2Y13 antagonist, can partially inhibit the effects mediated by P2Y13 receptors on these pathways, combined inhibition of both P2Y12 and P2Y13 receptors shows a more pronounced effect on downstream signaling and cytokine release. tandfonline.comnih.govdovepress.com In a rat peripheral nerve injury model, intrathecal administration of this compound attenuated nerve injury-induced spinal p38 MAPK phosphorylation. dovepress.com

A summary of this compound's influence on ROCK/P38 MAPK/NF-κb signaling:

| Cell Type | Stimulus | Effect of this compound on Pathway Activity | Source |

| Cultured dorsal horn microglia | ADPβS | Partial inhibition (P2Y13-mediated) | tandfonline.comnih.govresearchgate.net |

| Rat spinal cord microglia | (in vivo) | Attenuated p38 MAPK phosphorylation | dovepress.com |

Ligand Binding Dynamics and Receptor Conformation

This compound acts as a competitive antagonist at the P2Y13 receptor. bio-techne.comtocris.comrndsystems.com Competitive antagonists bind reversibly to the same binding site as the endogenous agonist, preventing the agonist from activating the receptor. acs.org The binding of a ligand to a GPCR can influence the receptor's conformational state. acs.orgnih.govplos.org While detailed studies specifically on this compound's influence on P2Y13 receptor conformation are limited in the provided search results, the general principles of ligand-receptor binding dynamics for GPCRs apply. Ligand binding can induce or select for specific receptor conformations, affecting downstream signaling. acs.orgnih.govplos.org As an antagonist, this compound likely stabilizes an inactive or less active conformation of the P2Y13 receptor, thereby preventing the conformational changes required for G-protein coupling and downstream signaling activation that would normally occur upon agonist binding. acs.orgnih.govresearchgate.net this compound is described as showcasing unique molecular interactions and stabilizing receptor conformations, engaging in specific hydrogen bonding and hydrophobic interactions that enhance its affinity for the P2Y13 receptor. scbt.com Its structural features may promote distinct allosteric modulation, providing insights into receptor dynamics. scbt.com

Insights into Specific Hydrogen Bonding and Hydrophobic Interactions

The interaction of this compound with the P2Y13 receptor involves specific molecular forces, including hydrogen bonding and hydrophobic interactions scbt.com. These interactions are crucial for the compound's affinity and selectivity for the receptor scbt.com. While detailed structural data specifically on this compound binding to P2Y13 is not extensively available in the search results, general principles of ligand-receptor binding involving hydrogen bonds and hydrophobic interactions are well-established in molecular recognition mdpi.comutupub.finih.gov.

Hydrogen bonds typically involve the interaction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another electronegative atom with a lone pair of electrons mdpi.comutupub.finih.gov. Hydrophobic interactions arise from the tendency of nonpolar molecules or regions of molecules to associate with each other in an aqueous environment, minimizing contact with water researchgate.net.

Some research on related compounds and P2Y receptors provides context. For example, studies on P2Y12 receptor antagonists highlight the importance of hydrophobic interactions with specific residues like Tyr105, Leu155, and Val190 researchgate.netmdpi.com. While this is for a different P2Y subtype, it illustrates the significance of these interactions in purinergic receptor binding. The structural features of this compound are noted to promote unique molecular interactions that enhance its affinity for the P2Y13 receptor scbt.com.

Implications for Receptor Dynamics and Allosteric Modulation

The binding of an antagonist like this compound can have significant implications for the dynamics and conformation of the P2Y13 receptor. By occupying the binding site, this compound can stabilize specific receptor conformations, particularly inactive states, thereby preventing the conformational changes necessary for receptor activation by agonists scbt.com. This stabilization of inactive states is a hallmark of competitive antagonism.

Furthermore, the structural features of this compound are suggested to promote distinct allosteric modulation, providing insights into receptor dynamics and purinergic signaling mechanisms scbt.com. Allosteric modulation occurs when a molecule binds to a site on the receptor distinct from the orthosteric (agonist binding) site, influencing the receptor's conformation and its response to agonists nih.gov. While this compound is primarily described as a competitive antagonist binding to the orthosteric site, the mention of allosteric modulation suggests that its binding might also indirectly influence other sites on the receptor or affect the receptor's interaction with downstream signaling partners like G proteins.

The ability of this compound to influence receptor dynamics and potentially act as an allosteric modulator, in addition to its competitive antagonism, underscores the complex nature of ligand-receptor interactions. These effects can provide valuable tools for dissecting the conformational changes that occur upon receptor activation and for understanding how different regions of the receptor contribute to signal transduction. Research into the allosteric effects of this compound could reveal more nuanced aspects of P2Y13 receptor function and its role in various physiological and pathological processes.

Compound Information

| Compound Name | PubChem CID |

| This compound | 136078744 guidetopharmacology.org, 136068412 uni-freiburg.deinvivochem.cnuni-freiburg.de |

Data Tables

Biological Effects and Preclinical Applications of Mrs 2211

Hematological System Regulation

Inhibition of Megakaryocyte Proplatelet Formation

Research indicates that adenosine (B11128) diphosphate (B83284) (ADP) released by megakaryocytes plays a regulatory role in proplatelet formation by interacting with the P2Y13 receptor. nih.govnih.govalessandrabalduini.comhaematologica.org MRS 2211, as a specific P2Y13 inhibitor, has been shown to inhibit proplatelet formation by megakaryocytes in culture in a concentration-dependent manner. nih.govnih.govalessandrabalduini.comhaematologica.orgresearchgate.net Studies have demonstrated that a maximal inhibition of approximately 50% can be achieved with a concentration of 10 µM this compound. haematologica.orgresearchgate.net This inhibitory effect of this compound on proplatelet formation is comparable to that observed with other P2Y13-interacting compounds like cangrelor (B105443) and 2-MeSAMP. nih.govnih.govalessandrabalduini.comhaematologica.orgresearchgate.net Importantly, this compound at a concentration of 10 µM did not show significant effects on megakaryocyte ploidy, morphology, or viability. haematologica.orgresearchgate.net

Further investigation into the biochemical pathways involved revealed that this compound (10 µM) decreased the phosphorylation of Akt and ERK1/2 in human mature megakaryocytes. nih.govhaematologica.org These signaling molecules are known to be involved in the regulation of proplatelet formation. haematologica.org

Data on the concentration-dependent inhibition of proplatelet formation by this compound is summarized below:

| Concentration of this compound (µM) | Proplatelet Formation (% of Control) (Mean ± SD, n=5) |

| 0.1 | Not specified in snippets |

| 1 | Not specified in snippets |

| 10 | 3.4 ± 0.7% (approximately 50% inhibition) haematologica.orgresearchgate.net |

Modulation of Platelet Function (Indirectly via P2Y13 Receptor)

While this compound is primarily characterized by its inhibitory activity at the P2Y13 receptor, its impact on platelet function appears to be indirect, primarily through its effects on megakaryocytes and proplatelet formation. Platelet function is significantly influenced by the P2Y1 and P2Y12 receptors, which mediate ADP-induced platelet activation and aggregation. haematologica.org this compound exhibits significantly lower potency at P2Y1 and P2Y12 receptors compared to P2Y13. medchemexpress.combioscience.co.ukbio-techne.comrndsystems.comtocris.com

Studies investigating the effects of P2Y13 antagonists on platelet count in patients treated with ticagrelor (B1683153) (a P2Y12 antagonist) showed no change in platelet count, despite ticagrelor and its active metabolite showing some antagonistic activity at P2Y13 in a transfected cell system. thieme-connect.comnih.gov This suggests that while P2Y13 may play a role in megakaryocyte development and platelet production, blocking this receptor with compounds like this compound or ticagrelor may not directly or significantly impact circulating platelet counts in a clinical setting. thieme-connect.comnih.gov

Nervous System Investigations

This compound has been utilized as a tool to investigate the role of the P2Y13 receptor in the nervous system. medchemexpress.combioscience.co.uk

Modulation of Neuronal Axon Elongation

Research suggests that the P2Y13 receptor may play a negative role in neuronal axon elongation. researchgate.net Studies using mouse hippocampal neurons have shown that treatment with the selective P2Y13 receptor antagonist this compound significantly increased axonal growth. researchgate.net Similarly, using interference shRNA for the P2Y13 receptor also enhanced axonal growth in these neurons. researchgate.net These findings indicate that blocking P2Y13 receptor activity promotes axon elongation in this context. researchgate.net

In experiments with hippocampal neurons, incubation with this compound (in the presence or absence of ADP) from day 1 to day 3 in vitro led to increased axon lengths compared to control groups. researchgate.net

Effects on Microglial Morphology and Brain Surveillance

Microglia, the resident immune cells of the brain, constantly survey their environment through dynamic extension and retraction of their processes. nih.govnih.govjneurosci.orgjneurosci.org Purinergic signaling, particularly through P2Y receptors, is known to be involved in regulating microglial morphology and motility. nih.govnih.govjneurosci.orgjneurosci.org

Studies investigating the role of P2Y13 receptors in microglial function have utilized this compound. In brain slices from wild-type mice, this compound (25 µM) was found to reduce both microglial surveillance and ramification (the branching of processes). nih.gov However, surprisingly, this compound also reduced these parameters to a similar extent in brain slices from P2Y13 knockout mice. nih.gov This suggests that the effect of this compound on microglial morphology and surveillance in these experiments may not be solely mediated through P2Y13 receptor blockade and could involve off-target effects, potentially due to its activity at other P2Y receptors at this concentration, although its selectivity for P2Y13 is significantly higher than for P2Y1 and P2Y12. bio-techne.comtocris.comnih.gov Genetic deletion of P2Y13 receptors also resulted in less ramified microglial cells and a reduction in brain surveillance, indicating a role for P2Y13 in these processes, but the effects of this compound did not fully align with the knockout phenotype. nih.gov

In human microglial tissue from epileptic patients, high-intensity purinergic stimuli triggered process withdrawal mediated by the joint activation of P2Y1 and P2Y13 receptors. jneurosci.orgjneurosci.org this compound (5–30 µM) was used as a P2Y13 antagonist in these studies. jneurosci.org This suggests a role for P2Y13, in combination with P2Y1, in mediating microglial process retraction in pathological conditions in human brain tissue. jneurosci.orgjneurosci.org

Impact on Microglial Cytokine Release (e.g., IL-1β, IL-6, TNF-α)

P2Y receptors on microglia have been implicated in the release of pro-inflammatory cytokines. nih.govsemanticscholar.orgnih.govresearchgate.net Studies using cultured dorsal spinal cord microglia have investigated the role of P2Y12 and P2Y13 receptors in the release of IL-1β, IL-6, and TNF-α in response to the ADP analog ADPβs. nih.govsemanticscholar.orgnih.gov

This compound alone (at concentrations not specified in the snippets in this context) did not influence the basal concentration of IL-1β, IL-6, and TNF-α. nih.govsemanticscholar.org However, ELISA data indicated that both MRS 2395 (a P2Y12 antagonist) and this compound showed a moderate degree of inhibition on the ADPβs-induced release of these inflammatory cytokines. nih.govsemanticscholar.orgnih.gov A more significant finding was that the ADPβs-induced release of IL-1β, IL-6, and TNF-α was almost completely abolished when the microglia cultures were co-incubated with both MRS 2395 (10 µM) and this compound (10 µM). nih.govsemanticscholar.orgnih.gov This suggests that the release of these pro-inflammatory cytokines in response to ADPβs is primarily mediated by the combined activation of P2Y12 and P2Y13 receptors in cultured dorsal spinal cord microglia. nih.govsemanticscholar.orgnih.gov

Further research indicated that the P2Y12 and P2Y13 receptor-evoked gene expression and release of IL-1β, IL-6, and TNF-α were associated with the ROCK/P38MAPK/NF-κb signaling pathway. nih.gov

In a diabetic neuropathic pain model in rats, intrathecal administration of this compound attenuated mechanical allodynia and reduced the increased expression of IL-1β and IL-6 in the dorsal spinal cord in the early stage. dovepress.com This suggests that blocking P2Y13 receptors may downregulate these cytokines, contributing to an anti-nociceptive effect. dovepress.com

Role in Astrocyte Proliferation and Glial Cell Cross-Talk

Astrocytes and microglia are key glial cell types involved in the central nervous system's response to injury and inflammation. Their communication, or cross-talk, is crucial for orchestrating neuroinflammatory responses and influencing processes like astrogliosis, which involves astrocyte proliferation and the formation of glial scars. mdpi.comnih.gov Extracellular nucleotides, such as ATP and its breakdown product ADP, can modulate glial cell activity through purinergic receptors. frontiersin.org

Studies investigating the influence of purinergic signaling on astrocyte proliferation have utilized co-cultures of astrocytes and microglia. In astrocyte-only cultures, ADPβS, a stable ADP analog, was shown to increase cell proliferation via the activation of P2Y1 and P2Y12 receptors. frontiersin.org However, in co-cultures containing both astrocytes and microglia, this proliferative effect of ADPβS was abolished. frontiersin.org Research suggests that microglial P2Y12 and P2Y13 receptors are involved in preventing this ADPβS-mediated astroglial proliferation in co-cultures. frontiersin.org The selective P2Y13 antagonist this compound (at 3 µM) was used in these co-culture experiments. frontiersin.org The findings indicate that activation of microglial P2Y12 and P2Y13 receptors may lead to the release of messengers that inhibit astroglial proliferation driven by P2Y1 and P2Y12 receptors on astrocytes. frontiersin.org This microglial inhibition of astrocyte proliferation appears to occur through a mechanism independent of IL-1β but potentially involving the release of IL-1α and TNF-α. frontiersin.org

Investigation in Animal Models of Neuropathic Pain (e.g., Diabetic Neuropathic Pain)

Neuropathic pain, including diabetic neuropathic pain (DNP), is a chronic condition characterized by damage to the nervous system. nih.govmdpi.com Animal models, such as those induced by streptozotocin (B1681764) (STZ) in rats, are commonly used to study the mechanisms underlying DNP and evaluate potential therapeutic agents. nih.govmdpi.comnih.gove-dmj.org These models often exhibit mechanical allodynia, a painful response to normally non-painful mechanical stimuli, and increased levels of pro-inflammatory cytokines in the spinal cord. mdpi.comnih.gov

The P2Y13 receptor has been implicated in the development of pain behavior following peripheral nerve injury. researchgate.net In rat models of DNP induced by STZ, there is an observed upregulation of the P2Y13 receptor, along with increased expression of inflammatory markers such as IL-1β and IL-6, and microglial activation marker Iba-1 in the dorsal spinal cord. nih.govresearchgate.net Intrathecal administration of this compound, a P2Y13 receptor antagonist, has been investigated for its effects on neuropathic pain in these models. nih.govresearchgate.net

In a rat peripheral nerve injury model, intrathecal administration of this compound attenuated nerve injury-induced spinal p38 MAPK phosphorylation and neuropathic pain behavior. nih.gov In STZ-induced DNP rats, this compound (at doses of 10, 50, and 100 pM) produced a dose-dependent reversal of the mechanical nociceptive threshold, particularly at 4 weeks after STZ injection. nih.gov At 4 weeks, this compound significantly suppressed the increased expression of P2Y13, Iba-1, IL-1β, and IL-6 in the dorsal spinal cord of diabetic rats. nih.gov However, this effect was not observed at 6 weeks after STZ injection. nih.gov These findings suggest that P2Y13 receptor activation in spinal microglial cells contributes to mechanical allodynia in the early stages of DNP, and this compound can attenuate this pain behavior and associated neuroinflammation. nih.govresearchgate.net

The effect of this compound on Mechanical Withdrawal Threshold (MWT) in DNP rats at 4 weeks post-STZ is summarized below:

| Treatment Group | This compound Dose (pM) | MWT (g) - Vehicle-treated DNP | MWT (g) - this compound treated DNP | Significance (vs. Vehicle) |

| DNP + this compound | 10 | Lower | Slightly Higher | P < 0.05 |

| DNP + this compound | 50 | Lower | Higher | P < 0.01 |

| DNP + this compound | 100 | Lower | Higher | P < 0.01 |

Note: Values are relative based on the description in the source nih.gov. Specific numerical MWT values were not provided in the snippet.

Modulation of Presynaptic Acetylcholine (B1216132) Release at Neuromuscular Junctions

The neuromuscular junction (NMJ) is the synapse between a motor neuron and a muscle fiber, where acetylcholine (ACh) is released from the motor nerve terminal to trigger muscle contraction. savemyexams.com ATP is known to be co-released with ACh at mammalian NMJs and can modulate neurotransmitter secretion by activating presynaptic P2Y receptors. nih.govconicet.gov.ar Among the P2Y receptor subtypes, P2Y12 and P2Y13 are activated by adenine (B156593) nucleotides and coupled to Gi/o proteins, which are typically associated with inhibitory effects on neurotransmitter release. nih.gov

Studies using mouse phrenic nerve-diaphragm preparations have investigated the role of P2Y receptors in modulating spontaneous and evoked ACh release. nih.gov The preferential agonist for P2Y12–13 receptors, 2-methylthioadenosine (B1229828) 5′-diphosphate (2-MeSADP), was found to reduce the frequency of miniature end-plate potentials (MEPPs), which represent spontaneous ACh release, and also decrease the amplitude and quantal content of end-plate potentials (EPPs), reflecting evoked ACh release. nih.gov

Pharmacological experiments using selective antagonists have helped to identify the specific P2Y receptor subtype involved. The selective P2Y13 antagonist this compound was shown to completely prevent the inhibitory effect of 2-MeSADP on both MEPP frequency and EPP amplitude. nih.gov In contrast, the P2Y12 antagonist MRS 2395 did not modify the modulatory action of 2-MeSADP. nih.gov Furthermore, inosine (B1671953) 5′-diphosphate (IDP), a preferential agonist for P2Y13 receptors, reduced spontaneous and evoked ACh secretion, and this effect was abolished by this compound. nih.gov Immunohistochemical studies have also indicated the presence of P2Y13 receptors, but not P2Y12 receptors, at the synaptic area of the NMJ, suggesting a presynaptic localization. nih.gov These findings collectively suggest that at mouse motor nerve terminals, the presynaptic inhibition of acetylcholine release mediated by adenine nucleotides involves the activation of P2Y13 receptors. nih.govconicet.gov.ar

Influence on Cardiac Sympatho-Inhibition in Pithed Rat Models

The sympathetic nervous system plays a crucial role in regulating heart rate and contractility. ATP is a cotransmitter released from sympathetic nerves that can stimulate purinergic receptors. nih.govnih.gov Activation of certain purinergic receptors, particularly those coupled to Gi/o proteins like P2Y12 and P2Y13, can lead to sympatho-inhibition by inhibiting neurotransmitter release from sympathetic nerve terminals. nih.govnih.gov

Studies in pithed rats, a model used to investigate the direct effects of compounds on the cardiovascular system without central nervous system influence, have explored the role of P2Y12 and P2Y13 receptors in mediating cardiac sympatho-inhibition. nih.govnih.govresearchgate.netresearchgate.net ADPβS, a stable ADP analog, was found to dose-dependently inhibit the tachycardic responses (increase in heart rate) to electrical sympathetic stimulation in pithed rats. nih.govnih.gov This inhibition was not observed in response to exogenous noradrenaline, suggesting a prejunctional effect on sympathetic nerve terminals. nih.gov

Pharmacological analysis using selective antagonists revealed the involvement of P2Y12 and P2Y13 receptors. The cardiac sympatho-inhibition induced by ADPβS (30 µg/kg/min) was abolished by the P2Y12 receptor antagonist PSB 0739 (300 µg/kg). nih.govnih.gov The P2Y13 receptor antagonist this compound, at a higher dose (3000 µg/kg), partially blocked the ADPβS-induced cardiac sympatho-inhibition, particularly at lower stimulation frequencies (0.1 Hz). nih.govnih.gov A lower dose of this compound (1000 µg/kg) did not alter the sympatho-inhibition. nih.gov The P2Y1 receptor antagonist MRS 2500 had no effect. nih.govnih.gov These results indicate that ADPβS induces cardiac sympatho-inhibition primarily through the activation of P2Y12 receptors, with a probable lesser contribution from P2Y13 receptors. nih.govnih.gov

The effects of different antagonists on ADPβS-induced cardiac sympatho-inhibition in pithed rats are summarized below:

| Antagonist | Receptor Target | Dose (µg/kg) | Effect on ADPβS-induced Sympatho-inhibition |

| MRS 2500 | P2Y1 | 300 | Unchanged |

| PSB 0739 | P2Y12 | 300 | Abolished |

| This compound | P2Y13 | 1000 | Unchanged |

| This compound | P2Y13 | 3000 | Partially blocked (at 0.1 Hz stimulation) |

Inflammatory and Immune Responses

Purinergic signaling plays a role in modulating inflammatory and immune responses in various tissues. This compound, as a P2Y13 receptor antagonist, has been investigated for its effects on inflammation, particularly in the context of intestinal health and cytokine production.

Effects on Intestinal Mucosal Barrier Integrity in Inflammation Models

The intestinal mucosal barrier is a critical defense system that prevents the entry of harmful substances from the gut lumen into the body. mdpi.comnih.govxiahepublishing.com Disruption of this barrier is implicated in inflammatory bowel diseases (IBD) and other inflammatory conditions. xiahepublishing.comnih.govresearchgate.net P2Y13 receptors are expressed in the intestine, and their activation has been suggested to exacerbate intestinal inflammation by damaging the mucosal barrier. nih.govresearchgate.net

Studies using dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, an animal model of intestinal inflammation, have explored the effects of this compound on intestinal barrier integrity. nih.govresearchgate.net In this model, DSS treatment leads to colon shortening, weight loss, tissue damage, and disruption of the intestinal barrier. nih.gov Activation of P2RY13 has been shown to aggravate intestinal mucosal barrier destruction both in vivo and in vitro. researchgate.net

Treatment with this compound has demonstrated protective effects on the intestinal mucosal barrier in DSS-induced colitis. nih.govresearchgate.net this compound treatment reduced colon shortening, alleviated weight loss and tissue damage caused by DSS. nih.gov It significantly increased the expression of intestinal barrier-related proteins, such as ZO-1 and MUC-2, and enhanced mucin secretion from colonic glands. nih.govresearchgate.net Electron microscopy observations indicated that this compound treatment could restore the destruction of intestinal tight junctions caused by DSS. nih.govresearchgate.net Furthermore, this compound treatment significantly decreased the number of TUNEL-positive cells, an indicator of apoptosis, in colon tissue. nih.govresearchgate.net Western blotting results also showed that this compound treatment led to higher levels of ZO-1, occludin, and Bcl-2, and lower levels of Bax in colon tissues compared to DSS-treated mice, indicating improved barrier integrity and reduced apoptosis. researchgate.net These findings suggest that pharmacological inhibition of P2RY13 with this compound can alleviate DSS-induced colitis by reducing the destruction of the intestinal mucosal barrier. nih.govresearchgate.net

Key findings on the effects of this compound on intestinal barrier components in DSS-induced colitis:

| Barrier Component | Effect of DSS Treatment | Effect of this compound Treatment (vs. DSS) |

| Colon Length | Decreased | Increased |

| Body Weight | Decreased | Increased |

| Tissue Damage | Increased | Reduced |

| ZO-1 Expression | Decreased | Increased |

| MUC-2 Expression | Decreased | Increased |

| Mucin Secretion | Decreased | Increased |

| Intestinal Tight Junctions | Disrupted | Restored |

| TUNEL-positive cells | Increased | Decreased |

| Occludin Levels | Decreased | Increased |

| Bcl-2 Levels | Decreased | Increased |

| Bax Levels | Increased | Decreased |

Attenuation of LPS-Induced Inflammatory Cytokine Production (e.g., IL-6)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses and the production of pro-inflammatory cytokines like interleukin-6 (IL-6). plos.org P2Y13 receptors have been implicated in mediating LPS-induced inflammatory cytokine production in various cell types, including macrophages. nih.govresearchgate.netnih.govdovepress.com

This compound, as a P2Y13 antagonist, has been shown to inhibit LPS-induced IL-6 production in preclinical studies. In KUP5 cells, a mouse liver macrophage cell line (Kupffer cells), LPS-induced IL-6 production was significantly suppressed by pretreatment with this compound. nih.govresearchgate.netnih.gov This suggests that P2Y13 receptors are involved in the purinergic signaling that up-mediates IL-6 production in these cells in response to LPS. researchgate.netnih.gov While P2Y13 knockdown also reduced LPS-induced IL-6 production in KUP5 cells, the reduction was less than 50%, indicating the potential involvement of other P2Y receptors as well. researchgate.netnih.gov

In cultured dorsal spinal cord microglia cells, ADPβS, an agonist for P2Y12/P2Y13 receptors, increased the expression and release of inflammatory cytokines, including IL-6. dovepress.com Pretreatment with this compound showed a moderate degree of inhibition on ADPβS-induced increased gene expression of IL-6. dovepress.com The combination of this compound and a P2Y12 antagonist (MRS 2395) almost completely blocked the ADPβS-induced release of IL-6, suggesting that both P2Y12 and P2Y13 receptors are involved in mediating this effect in microglia. dovepress.com

In the context of DSS-induced colitis, this compound treatment significantly inhibited the expression of IL-6 in colonic tissue. nih.gov Bioinformatics analysis also indicated a correlation between P2RY13 and IL-6. nih.gov Studies suggest that P2RY13 activation can increase IL-6 expression and affect the STAT3 pathway. nih.gov this compound treatment was hypothesized to suppress the activation of the IL-6/STAT3 pathway, and experiments showed that inhibiting P2RY13 with this compound suppressed the LPS-induced increase in IL-6 mRNA levels in NCM460 cells. nih.gov In LPS-primed NCM460 cells, this compound treatment significantly inhibited the expression of P-STAT3. nih.gov These findings support a role for this compound in attenuating LPS-induced inflammatory cytokine production, particularly IL-6, potentially through modulation of the P2Y13 receptor and downstream signaling pathways like STAT3. nih.gov

Implications for Hepatic Inflammation Models

Studies suggest that the P2Y13 receptor plays a role in hepatic inflammation. This compound, as a P2Y13 antagonist, has been shown to inhibit lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) production in KUP5 cells, which are liver Kupffer cells. nih.govresearchgate.net This inhibition of IL-6 production by this compound indicates its potential to downregulate hepatic inflammation in preclinical settings. nih.govresearchgate.net Research using P2Y13 knockout models also supports the involvement of P2Y13 in liver inflammation. researchgate.net

Modulation of ATP Release from Mast Cells

This compound has been observed to modulate ATP release from mast cells. In RBL-2H3 cells, a rat mast cell line, secondary ATP release induced by low levels of exogenous ATP was reduced by this compound, a specific P2Y13 receptor antagonist. nih.gov This suggests that P2Y13 receptors are involved in the amplifying cascade of ATP-induced ATP release in these cells. nih.gov Furthermore, ADP-mediated degranulation, measured by Hex release, in RBL-2H3 cells was blocked by this compound, indicating a P2Y13 receptor-related mechanism for this effect. nih.gov This modulation of ATP release and degranulation highlights a role for P2Y13, and consequently this compound as an antagonist, in mast cell function.

Vascular Biology Studies

This compound has been utilized in studies investigating vascular biology, particularly concerning endothelial cell function and vascular tone.

Role in Pulmonary Artery Vasa Vasorum Endothelial Cell Proliferation and Ca2+ Signaling

In pulmonary artery adventitial vasa vasorum endothelial cells (VVEC), extracellular nucleotides like ATP and ADP are known to promote angiogenesis. nih.govnih.gov Studies have shown that P2Y1 and P2Y13 receptors are involved in mediating intracellular Ca2+ responses and proliferative responses in VVEC. nih.govnih.gov Preincubation of VVEC with this compound, a P2Y13 selective antagonist, attenuated agonist-induced intracellular Ca2+ responses and the activation of key signaling proteins like ERK1/2, Akt, and S6 ribosomal protein. nih.govnih.gov This indicates that P2Y13 receptors, which can be targeted by this compound, play a significant role in VVEC growth responses and calcium signaling. nih.govnih.gov

Modulation of Vascular Tone (Preclinical Context)

The effect of this compound on vascular tone has been explored in preclinical models, specifically in rats. Studies investigating the blood pressure changes induced by ADPβS, a stable ADP analogue, have utilized this compound to discern the role of P2Y13 receptors. nih.govresearchgate.net While immediate decreases in diastolic blood pressure were primarily mediated by P2Y1 receptors, the subsequent increases in systolic blood pressure observed in pithed rats infused with methoxamine (B1676408) likely involved the peripheral activation of P2Y1, P2Y12, and P2Y13 receptors. nih.gov this compound, at higher doses, was shown to block the late vasopressor response elicited by ADPβS, suggesting an involvement of P2Y13 receptors in this effect on vascular tone in this specific preclinical model. nih.govmdpi.com Furthermore, studies on the inhibition of neurogenic vasodepressor responses in pithed rats suggested that ADPβS-induced inhibition of CGRP release in perivascular sensory nerves involves P2Y1 and possibly P2Y13 receptors, as this inhibition was reverted by this compound at a higher dose. researchgate.netmdpi.com

Mrs 2211 As a Pharmacological Research Tool

Utility in Delineating P2Y13 Receptor-Mediated Physiological and Pathophysiological Processes

MRS 2211 serves as a valuable tool for researchers aiming to understand the specific roles of the P2Y13 receptor in various biological contexts. Its use allows for the pharmacological blockade of P2Y13 receptor activity, thereby helping to delineate the processes in which this receptor is involved medchemexpress.com. Studies have utilized this compound to investigate the contribution of the P2Y13 receptor in different physiological and pathological processes, including those occurring in blood cells, the nervous system, and the immune system medchemexpress.com.

Research employing this compound has provided insights into the involvement of P2Y13 receptors in regulating blood pressure changes nih.gov. Furthermore, it has been instrumental in exploring the complex interplay between microglia and astrocytes, specifically in the context of astroglial proliferation, suggesting a role for microglial P2Y13 receptors in inhibiting this process frontiersin.org. In the realm of immune responses, this compound has been used in experimental asthma models, where targeting the P2Y13 receptor with this antagonist was shown to suppress the release of alarmins such as IL-33 and HMGB1, ameliorating experimental asthma symptoms nih.govatsjournals.org. The compound is also implicated in studies related to cholesterol and glucose metabolism, bone homeostasis, pain transmission, and neuroprotection within the central nervous system researchgate.net.

Application in Functional Assays (e.g., Label-Free Cellular Response Assays)

This compound finds application in various functional assays designed to assess P2Y13 receptor activity and its downstream effects. One notable application is in label-free cellular response assays. These assays allow for the monitoring of cellular changes in real-time without the need for labels like fluorescent dyes or radioactive isotopes uni-regensburg.deacs.org. This compound has been specifically tested in label-free cellular response assays using HEK293 cells transfected with the P2Y13 receptor, demonstrating its ability to inhibit cellular responses mediated by this receptor nih.govthieme-connect.com. Label-free techniques, such as those based on changes in extracellular acidification, are utilized to monitor cellular metabolic processes and can be augmented with kinetic models to provide insights into pathway kinetics identifiers.org.

Comparative Studies with Other Purinergic Receptor Ligands (e.g., Cangrelor (B105443), Ticagrelor)

Comparative studies involving this compound and other purinergic receptor ligands, particularly those targeting P2Y receptors, are crucial for understanding the specificity and distinct actions of these compounds. This compound has been compared with P2Y12 receptor antagonists like cangrelor and ticagrelor (B1683153). While ticagrelor is a known antagonist of the platelet P2Y12 receptor, studies have investigated its potential activity at the P2Y13 receptor nih.govthieme-connect.com. Research indicates that both this compound and cangrelor can inhibit P2Y13-mediated responses in transfected cell systems nih.govthieme-connect.com. However, in assays assessing pro-platelet formation by human megakaryocytes, only this compound and cangrelor demonstrated inhibitory effects, while ticagrelor did not translate its P2Y13 antagonism in transfected cells to this specific functional outcome nih.govthieme-connect.com. Cangrelor has also been shown to inhibit both P2Y12 and P2Y13 receptors nih.gov. Comparisons have also been made with antagonists selective for other P2Y subtypes, such as MRS2500 (P2Y1) and PSB0739 or AR-C66096 (P2Y12), to dissect the specific P2Y receptor subtypes involved in processes like blood pressure regulation and astroglial proliferation nih.govfrontiersin.org.

Advantages and Limitations in Experimental Paradigms Due to Selectivity Profile

The utility of this compound as a research tool is significantly influenced by its selectivity profile. A key advantage of this compound is its reported selectivity for the P2Y13 receptor, showing more than 20-fold selectivity over P2Y1 and P2Y12 receptors medchemexpress.combio-techne.comrndsystems.comtocris.com. This selectivity is beneficial in experimental paradigms where researchers aim to isolate the effects mediated specifically through P2Y13 receptor blockade. By selectively targeting P2Y13, this compound helps to differentiate the roles of this receptor from those of other closely related P2Y subtypes that may be co-expressed in the same tissues or cells medchemexpress.comfrontiersin.org.

Future Research Directions and Unresolved Questions

Elucidation of the Broader P2Y13 Receptor Interactome and Signaling Networks

The P2Y13 receptor exhibits versatile signaling capabilities that extend beyond its canonical coupling to Gi proteins to inhibit adenylyl cyclase. nih.govmdpi.com Research has shown that the P2Y13 receptor can also couple to Gs and Gq proteins, triggering a variety of intracellular pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen (B147801) synthase kinase 3 (GSK3) axis. nih.govresearchgate.net This signaling complexity suggests a broad interactome, where the receptor's function is dictated by its cellular context and the specific proteins it associates with.

Future research must focus on identifying the full complement of proteins that interact with the P2Y13 receptor in different cell types, such as neurons, microglia, astrocytes, and hepatocytes. researchgate.netmdpi.com Understanding these protein-protein interactions is crucial for deciphering how the same receptor can mediate diverse and sometimes opposing effects, such as promoting neuroprotection in some contexts while being implicated in pain signaling in others. nih.govnih.gov For instance, in cerebellar granule neurons, P2Y13 receptor activation of the PI3K/Akt pathway is neuroprotective, while in the spinal cord, it is linked to the release of pro-inflammatory cytokines. researchgate.netnih.gov Unraveling these cell-specific signaling complexes will be key to understanding the receptor's multifaceted roles.

Key signaling pathways associated with P2Y13 activation include:

Gi-coupled signaling: Inhibition of adenylyl cyclase and decreased cyclic AMP (cAMP) levels. mdpi.comnih.govnih.gov

Gq-coupling: Potential activation of phospholipase C, leading to increases in intracellular calcium. nih.gov

PI3K/Akt/GSK3 pathway: Activation of this pathway promotes cell survival and has been observed in granule neurons. researchgate.net

MAPK (ERK1/2) signaling: P2Y13-mediated activation of ERK1/2 can trigger the activation of transcription factors like CREB, contributing to anti-apoptotic effects. researchgate.net

Development of Novel P2Y13 Receptor Ligands with Enhanced Specificity and Potency

While MRS 2211 has been an invaluable tool for studying the P2Y13 receptor, the development of new ligands with improved pharmacological profiles is a critical research objective. rndsystems.comgrantome.comtocris.com this compound, a pyridoxal (B1214274) phosphate (B84403) derivative, acts as a competitive antagonist at the P2Y13 receptor. rndsystems.comtocris.comnih.gov However, its selectivity is not absolute and can be dose-dependent, with potential cross-reactivity with other P2Y receptors, notably P2Y1. rndsystems.comnih.gov

The search for more "drug-like" antagonists with better metabolic stability and oral bioavailability is ongoing. acs.orgworktribe.com Such compounds would be essential for advancing in vivo studies and exploring the therapeutic potential of P2Y13 receptor antagonism. acs.org

On the other side of the pharmacological spectrum, the development of selective P2Y13 receptor agonists is also an active area of research. nih.govresearchgate.net One such example is CER-209, which has been investigated in preclinical models for its potential in treating metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) by promoting HDL metabolism. The development of a broader range of selective agonists is needed to fully probe the therapeutic potential of activating the P2Y13 receptor. nih.govresearchgate.net

Table 1: Select P2Y13 Receptor Ligands and their Characteristics

| Compound | Type | Mechanism of Action | Key Research Findings |

|---|---|---|---|

| This compound | Antagonist | Competitive antagonist at the P2Y13 receptor, with over 20-fold selectivity over P2Y1 and P2Y12 receptors. rndsystems.comtocris.com | Widely used to probe P2Y13 function; has shown efficacy in preclinical models of neuropathic pain and asthma. nih.govatsjournals.org |

| CER-209 | Agonist | Selective agonist of the P2Y13 receptor. | Preclinical studies suggest it promotes HDL recognition by the liver and may have therapeutic potential for NAFLD/NASH. |

| 2-MeSADP | Agonist | A potent, non-selective agonist at P2Y1, P2Y12, and P2Y13 receptors. nih.govbiorxiv.org | Used experimentally to activate P2Y13 receptors, often in conjunction with antagonists for other P2Y subtypes to confer specificity. biorxiv.org |

Advanced Mechanistic Investigations into this compound's Precise Actions on Receptor Dynamics

Understanding precisely how this compound interacts with the P2Y13 receptor at a molecular level is crucial for rational drug design. While it is known to be a competitive antagonist, more advanced investigations are needed to elucidate its effects on receptor conformation, potential for allosteric modulation, and interaction with the receptor's binding pocket. rndsystems.comtocris.comnih.gov

One vendor, Santa Cruz Biotechnology, has described this compound as a selective agonist that stabilizes receptor conformations and promotes distinct allosteric modulation, a description that directly contradicts the widely established understanding of it as a competitive antagonist. scbt.com This highlights the need for definitive studies to clarify its precise mechanism of action. Future research employing techniques such as crystallography or cryo-electron microscopy to solve the structure of the P2Y13 receptor in complex with this compound would be invaluable. Such studies could reveal the exact binding site and the conformational changes induced by the antagonist, providing a blueprint for the design of next-generation ligands.

Exploration of P2Y13 Receptor Involvement in Emerging Preclinical Disease Models

The involvement of the P2Y13 receptor in various pathophysiological processes is an expanding area of research. P2Y13 knockout mice have been instrumental in revealing the receptor's role in cholesterol and glucose metabolism, bone homeostasis, and central nervous system functions. nih.gov Building on this, research is now delving into more specific disease models.

Neuropathic Pain: The upregulation of P2Y13 receptors in spinal microglia following nerve injury suggests a role in the development and maintenance of neuropathic pain. nih.govd-nb.info In a rat model of diabetic neuropathic pain, the P2Y13 receptor antagonist this compound was shown to alleviate mechanical allodynia. nih.gov Further studies are exploring its role in the release of pro-inflammatory cytokines like IL-1β and IL-6 in this context. mdpi.comnih.gov

Metabolic Diseases: The P2Y13 receptor has been implicated in metabolic regulation. P2Y13 receptor deficiency in mice leads to increased adipose tissue lipolysis and exacerbates insulin (B600854) resistance and fatty liver disease. nih.govnih.gov Conversely, P2Y13 agonists like CER-209 are being explored for their potential to treat NAFLD and NASH. The receptor's role in HDL metabolism and atherosclerosis is another promising area of investigation. plos.org

Neuroinflammation and Neurodegeneration: The P2Y13 receptor is expressed in microglia and astrocytes, key cells in neuroinflammation. researchgate.net Its involvement in microglial activation and morphology suggests a role in neurodegenerative diseases. researchgate.net Furthermore, P2Y13 has been implicated in neuroprotection against excitotoxicity, indicating a complex role in neuronal health and disease. nih.gov

Asthma: Genetic studies have identified the P2Y13 receptor as a risk gene for asthma. atsjournals.org Pharmacological inhibition of the receptor with this compound has been shown to suppress the release of alarmins like IL-33 and HMGB1 from airway epithelial cells in response to allergens, suggesting it as a potential therapeutic target. atsjournals.org

Liver Fibrosis: Beyond fatty liver disease, purinergic signaling is implicated in the progression of liver fibrosis. frontiersin.org While the roles of other P2Y receptors in hepatic stellate cell activation are being uncovered, the specific contribution of P2Y13 in this process warrants further investigation, especially given its established role in hepatic lipid metabolism. nih.govfrontiersin.org

Resolution of Reported Discrepancies in this compound's Agonist/Antagonist Activity or Specificity under Varied Experimental Conditions

A key challenge in the pharmacological study of the P2Y13 receptor is the inconsistent reporting on the activity and specificity of its primary antagonist, this compound. As mentioned, one supplier describes this compound as an agonist, which is in stark contrast to the bulk of the scientific literature that characterizes it as a competitive antagonist. rndsystems.comtocris.comscbt.com This discrepancy requires urgent clarification through standardized, head-to-head comparative studies.

Furthermore, the selectivity of this compound is not absolute and is dependent on the concentration used. nih.govatsjournals.org At higher concentrations, it can inhibit P2Y1 and P2Y12 receptors, which can confound the interpretation of experimental results, particularly as these receptors are also activated by ADP. rndsystems.comnih.govatsjournals.org Some studies have reported that the inhibitory effects of this compound overlap with those of the P2Y1 antagonist MRS2179, making it difficult to distinguish the specific contributions of each receptor. nih.gov In some experimental setups, this compound has failed to produce the expected antagonism or has even shown unexpected effects, suggesting that its activity may be highly dependent on the specific cellular context and experimental conditions. nih.govbiologists.com For instance, in one study on axonal elongation, this compound promoted axon growth, suggesting that the P2Y13 receptor negatively regulates this process. biologists.com In another study, the effects of this compound were complex and did not simply reverse the agonist effect, pointing to potential non-specific actions. biorxiv.org

Future research should systematically evaluate the pharmacological profile of this compound across a range of cell types and assay systems to establish clear guidelines for its use. This includes determining its potency and selectivity against a full panel of P2Y receptors in various species. Resolving these discrepancies is essential for accurately interpreting past research and for designing future studies to reliably probe the function of the P2Y13 receptor.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-MeSADP |

| ADP |

| AR-C66096 |

| ATP |

| CER-209 |

| IL-1β |

| IL-6 |

| MRS 2179 |

| This compound |

| MRS2500 |

常见问题

Basic: How should researchers formulate a focused research question for studying MRS 2211?

A well-structured research question must balance specificity with feasibility. Begin by identifying gaps in existing literature (e.g., this compound's biochemical interactions or mechanistic pathways) and ensure the question is:

- Manageable : Narrow enough to address within project timelines but broad enough to allow data collection. Example: "How does this compound modulate [specific receptor/process] in [cell type/model organism]?"

- Researchable : Grounded in testable hypotheses with accessible methodologies (e.g., in vitro assays or computational modeling).

- Arguable : Open to interpretation and analysis, avoiding binary yes/no outcomes .

Basic: What experimental design principles are critical for studying this compound?

Adopt a structured approach:

| Component | Key Considerations |

|---|---|

| Hypothesis | Define independent/dependent variables (e.g., this compound concentration vs. receptor activation). |

| Controls | Include positive/negative controls (e.g., known agonists/antagonists) to validate assays. |

| Replication | Minimum triplicate runs to assess reproducibility . |

| Data Collection | Use standardized protocols (e.g., ELISA for protein quantification) . |